1-Bromo-6-(tert-butoxy)hexane
Description
Properties
IUPAC Name |
1-bromo-6-[(2-methylpropan-2-yl)oxy]hexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO/c1-10(2,3)12-9-7-5-4-6-8-11/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCMHTLKKDFPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-(tert-butoxy)hexane can be synthesized through the bromination of 6-(tert-butoxy)hexanol. The reaction typically involves the use of phosphorus tribromide (PBr3) or hydrobromic acid (HBr) as brominating agents . The reaction is carried out under controlled conditions to ensure the selective bromination of the alcohol group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6-(tert-butoxy)hexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions, often in solvents like ethanol or tert-butanol.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include 6-(tert-butoxy)hexanol, 6-(tert-butoxy)hexanenitrile, or 6-(tert-butoxy)hexylamine.
Elimination Reactions: The major product is typically 6-(tert-butoxy)hexene.
Scientific Research Applications
Chemical Synthesis
1-Bromo-6-(tert-butoxy)hexane is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its bromine atom acts as an excellent leaving group, making it suitable for nucleophilic substitution and elimination reactions.
Key Reactions:
- Nucleophilic Substitution: The compound can undergo nucleophilic substitution with reagents such as sodium hydroxide, potassium cyanide, or amines to yield products like 6-(tert-butoxy)hexanol or 6-(tert-butoxy)hexylamine.
- Elimination Reactions: Under basic conditions, it can be converted into alkenes, specifically 6-(tert-butoxy)hexene.
| Reaction Type | Major Products Formed | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | 6-(tert-butoxy)hexanol, 6-(tert-butoxy)hexylamine | NaOH, KCN, primary amines |
| Elimination | 6-(tert-butoxy)hexene | KOtBu (potassium tert-butoxide) |
Biological Applications
In biological research, this compound is used to modify biomolecules for studying various biological processes. Its ability to participate in chemical reactions makes it valuable for creating derivatives that can interact with biological systems.
- Modification of Biomolecules: The compound allows researchers to explore the structure-activity relationships of biomolecules by introducing functional groups that can alter their properties and interactions.
Pharmaceutical Development
The compound serves as a building block in the synthesis of potential therapeutic agents. Its structural features enable the development of new drugs targeting various diseases.
- Drug Synthesis: It has been explored in the synthesis of compounds with anti-inflammatory and analgesic properties. The reactivity of the bromine atom facilitates the introduction of diverse functional groups necessary for drug design.
Industrial Applications
This compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
- Production of Specialty Chemicals: The compound is involved in synthesizing surfactants and other chemical intermediates used in manufacturing.
Mechanism of Action
The mechanism of action of 1-Bromo-6-(tert-butoxy)hexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state . The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Bromo-6-(tert-butoxy)hexane with structurally related bromohexane derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Research Findings:
Reactivity Trends :
- The tert-butoxy group in this compound significantly reduces reactivity in SN2 reactions due to steric hindrance, favoring SN1 mechanisms or requiring elevated temperatures for substitution . In contrast, 1-Bromohexane exhibits rapid SN2 reactivity owing to its unhindered structure .
- Electron-withdrawing substituents (e.g., fluoro in 1-Bromo-6-fluorohexane) polarize the C-Br bond, accelerating nucleophilic displacement compared to electron-donating groups like tert-butoxy .
Thermal Stability: Bromoalkanes with ether linkages (e.g., 1-Bromo-6-(2-methoxyethoxy)hexane) demonstrate higher thermal stability than simple bromoalkanes, as observed in their use as monomers for heat-resistant liquid crystalline polymers .
Applications in Materials Science :
- Compounds like this compound are pivotal in synthesizing block copolymers, where the tert-butoxy group acts as a protecting group that can be selectively removed post-polymerization .
Biological Activity
1-Bromo-6-(tert-butoxy)hexane is an organic compound with the molecular formula C12H25BrO. It is characterized by a bromine atom attached to a hexane chain, which is further substituted with a tert-butoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
Molecular Structure
- IUPAC Name : this compound
- CAS Number : 69775-80-0
- Molecular Weight : 251.24 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | ~ 200 °C |
| Density | ~ 1.0 g/cm³ |
This compound's biological activity can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the tert-butoxy group may enhance lipophilicity, allowing better membrane penetration.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related brominated compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar activity.
Cytotoxicity Studies
A series of cytotoxicity assays conducted on various cell lines revealed that halogenated aliphatic compounds can induce apoptosis in cancer cells. Preliminary findings suggest that this compound may inhibit cell proliferation through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers evaluated the antimicrobial efficacy of several brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that brominated aliphatic compounds showed significant inhibition zones, suggesting potential for development as antimicrobial agents .
Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of halogenated compounds demonstrated that this compound exhibited dose-dependent cytotoxicity against human breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway .
Research Findings Summary
The following table summarizes key findings from various studies on this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
